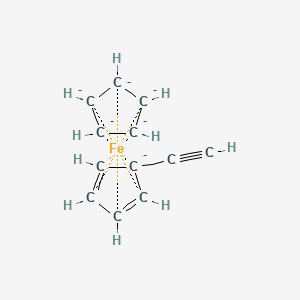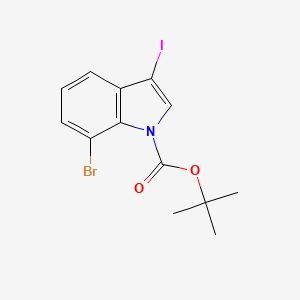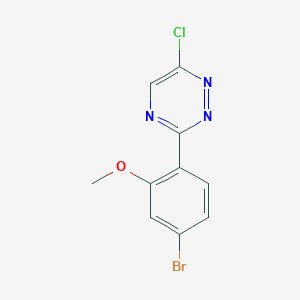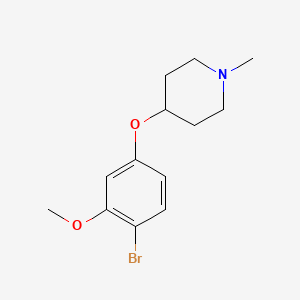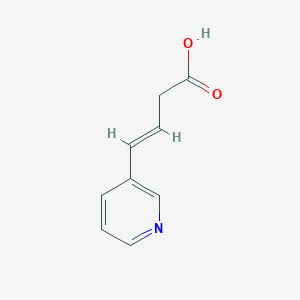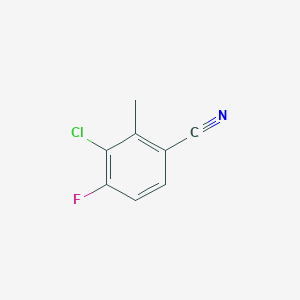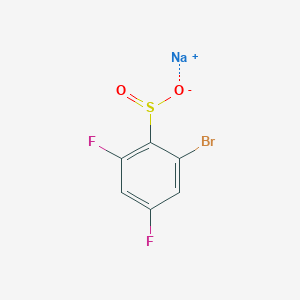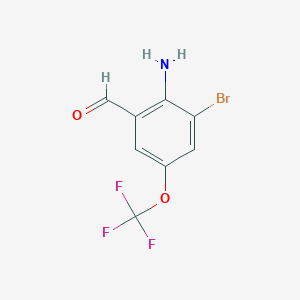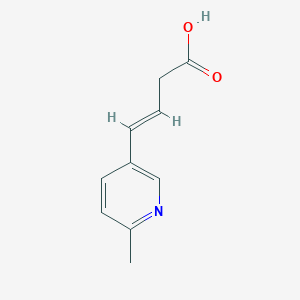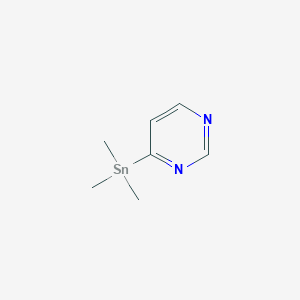
4-(Trimethylstannyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylstannyl)pyrimidine is a chemical compound that belongs to the class of organotin compounds It features a pyrimidine ring substituted with a trimethylstannyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trimethylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydride.
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organic halides are used under inert conditions.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: The major products are biaryl or heteroaryl compounds, depending on the organic halide used.
Aplicaciones Científicas De Investigación
4-(Trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pyrimidine-based drugs with anticancer, antiviral, and anti-inflammatory properties.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trimethylstannyl)pyrimidine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically studied in the context of drug development .
Comparación Con Compuestos Similares
4-(Trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-(Trimethylgermyl)pyrimidine: Contains a trimethylgermyl group, offering different reactivity and properties.
Uniqueness: 4-(Trimethylstannyl)pyrimidine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. This makes it particularly useful in Stille coupling reactions, which are not as efficiently performed by the silicon or germanium counterparts .
Propiedades
Fórmula molecular |
C7H12N2Sn |
|---|---|
Peso molecular |
242.89 g/mol |
Nombre IUPAC |
trimethyl(pyrimidin-4-yl)stannane |
InChI |
InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-2,4H;3*1H3; |
Clave InChI |
UHVILMVSGCZSJK-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



